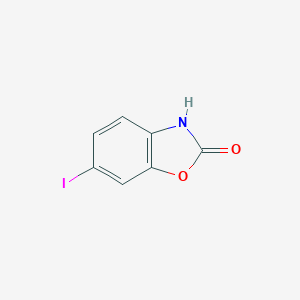

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one

描述

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one is a halogenated derivative of the benzoxazolone core structure. The parent compound, 2,3-dihydro-1,3-benzoxazol-2-one, consists of a benzene (B151609) ring fused to an oxazolidin-2-one ring. The "6-Iodo" designation indicates the substitution of a hydrogen atom with an iodine atom at the 6th position of the bicyclic structure. This specific modification is significant as it combines the established chemical utility of the benzoxazolone scaffold with the unique properties imparted by the iodine substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄INO₂ sigmaaldrich.com |

| Molecular Weight | 261.02 g/mol sigmaaldrich.com |

| InChI Key | ISXIMZPIWYVLBD-UHFFFAOYSA-N sigmaaldrich.com |

The 2(3H)-benzoxazolone heterocycle is widely regarded by medicinal chemists as a "privileged scaffold". nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to a variety of biological targets, thus appearing frequently in bioactive compounds. researchgate.net The significance of the benzoxazolone scaffold stems from its ability to mimic the structure and electronic properties of a phenol (B47542) or catechol moiety within a more metabolically stable template. nih.govresearchgate.net

Research has demonstrated that derivatives of benzoxazolone exhibit a broad spectrum of biological activities. These activities span various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective applications. ontosight.ai The versatility of the benzoxazolone core allows for modifications at multiple positions, enabling chemists to fine-tune the compound's properties to achieve desired biological effects. ontosight.ai This structural adaptability has led to the development of high-affinity ligands for numerous receptors, solidifying the scaffold's importance in drug discovery and the design of pharmacological probes. nih.govresearchgate.net

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in organic chemistry and are prevalent in natural products and synthetic drugs. sigmaaldrich.commdpi.com The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) into these cyclic structures is a common and powerful tool in medicinal chemistry. researchgate.netnih.gov

Halogenation can profoundly influence a molecule's physicochemical properties. For instance, it can increase membrane permeability, which may facilitate the crossing of biological barriers like the blood-brain barrier. researchgate.net Halogen atoms can also alter metabolic stability and binding affinity to biological targets. researchgate.net In synthetic chemistry, halogenated heterocycles are valuable intermediates. sigmaaldrich.com The halogen atom serves as a versatile functional handle, enabling a wide range of chemical transformations, particularly in palladium-catalyzed cross-coupling reactions, which are instrumental in building more complex molecular architectures. dur.ac.uk

The research trajectory of this compound is primarily situated within its role as a chemical intermediate and a building block for more complex molecules. The iodine atom at the 6-position is a key feature, making the compound a suitable substrate for various coupling reactions used in organic synthesis. This allows for the introduction of diverse functional groups onto the benzoxazolone core, leading to the creation of libraries of novel derivatives for further investigation.

While specific, extensive biological studies on this compound itself are not widely documented in primary research literature, its structural analogs have been subjects of synthesis and reactivity studies. For example, research on the related compound, 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one, has demonstrated its utility as a precursor for a variety of quinazolinone derivatives through reactions with different nitrogen nucleophiles. bu.edu.egresearchgate.netresearchgate.net Similarly, studies on other halogenated benzoxazolones, such as 6-bromo-1,3-benzoxazol-2(3H)-one, have focused on the synthesis of new N-substituted derivatives to explore their potential biological activities. researchgate.net These studies on related structures highlight the synthetic potential of the 6-iodo variant as a scaffold for generating new chemical entities.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₄INO₂ |

| 2,3-dihydro-1,3-benzoxazol-2-one | C₇H₅NO₂ |

| 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one | C₉H₆INO₂ |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-iodo-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXIMZPIWYVLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476200 | |

| Record name | 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-87-7 | |

| Record name | 6-Iodo-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19932-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 6 Iodo 2,3 Dihydro 1,3 Benzoxazol 2 One

Electrophilic Iodination Approaches to 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one

Direct iodination of the aromatic ring of 2,3-dihydro-1,3-benzoxazol-2-one through electrophilic aromatic substitution is a primary strategy for the synthesis of its 6-iodo derivative. The success of this approach hinges on controlling the regioselectivity and employing effective iodinating systems.

Regioselective Iodination of 2,3-dihydro-1,3-benzoxazol-2-one Precursors

The regiochemical outcome of the electrophilic iodination of the 2,3-dihydro-1,3-benzoxazol-2-one ring system is governed by the directing effects of the heteroatoms in the fused heterocyclic ring. The benzene (B151609) moiety is activated towards electrophilic attack. The oxygen atom acts as a strong activating group and is ortho, para-directing. The amide nitrogen atom is also an ortho, para-director, although its activating influence is tempered by the electron-withdrawing effect of the adjacent carbonyl group.

The positions ortho to the oxygen are C7a and C5, while the position para is C6. The position ortho to the nitrogen is C4. The C6 position is electronically favored for substitution due to being para to the strongly activating oxygen atom. This leads to a high degree of regioselectivity, yielding the 6-iodo isomer as the major product. This is consistent with general principles observed in the halogenation of similarly substituted aromatic systems, such as phenols, where substitution para to the hydroxyl group is a common outcome. dtu.dk

Role of Iodinating Agents and Oxidants in Reaction Efficacy

The efficacy of the iodination reaction is highly dependent on the choice of the iodinating agent and, when necessary, an accompanying oxidant. Molecular iodine (I₂) itself is not sufficiently electrophilic to react with moderately activated aromatic rings. Therefore, it is almost always used in combination with an oxidizing agent that generates a more potent electrophilic iodine species, such as the iodonium ion (I⁺).

Common iodinating systems suitable for this transformation include:

Molecular Iodine with an Oxidant : A combination of I₂ and an oxidant like nitric acid, or hydrogen peroxide is effective. A solid, stable, and easy-to-handle source of hydrogen peroxide is the urea-hydrogen peroxide adduct (UHP), which can be used for solvent-free iodination of activated aromatic compounds. nih.govresearchgate.net

N-Iodosuccinimide (NIS) : NIS is a mild and efficient source of electrophilic iodine. It is often used for the iodination of activated and moderately activated aromatic rings under neutral or acidic conditions. Catalytic amounts of an acid, such as trifluoroacetic acid, can enhance its reactivity.

Iodine Monochloride (ICl) : ICl is a polarized interhalogen compound that is more reactive than iodine itself and can iodinate aromatic rings without the need for an oxidant.

The selection of the reagent system can influence reaction conditions, yields, and work-up procedures.

| Iodinating Agent/System | Typical Oxidant/Catalyst | Characteristics & Application |

| Molecular Iodine (I₂) | Nitric Acid (HNO₃) | Strong oxidizing conditions, generates I⁺ electrophile. |

| Molecular Iodine (I₂) | Urea-Hydrogen Peroxide (UHP) | A green and solid oxidant, enabling solvent-free reactions. nih.govresearchgate.net |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Mild conditions, high regioselectivity for activated arenes. |

| Iodine Monochloride (ICl) | None | More reactive than I₂, does not require an external oxidant. |

Mechanistic Insights into Electrophilic Aromatic Substitution for this compound Synthesis

The synthesis of this compound via this route follows the classical mechanism for electrophilic aromatic substitution.

Generation of the Electrophile : An oxidizing agent reacts with molecular iodine to form a potent electrophilic iodine species, often represented as I⁺. For instance, with nitric acid, the reaction generates the electrophile. dtu.dk

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π-system of the benzoxazolone ring attacks the electrophilic iodine. The attack at the C6 position is favored due to the strong para-directing effect of the ring oxygen. This step forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized over the aromatic ring and the oxygen atom, which provides significant stabilization.

Deprotonation and Restoration of Aromaticity : A weak base in the reaction mixture, such as water or the conjugate base of the acid used, removes the proton from the C6 position. This restores the aromaticity of the benzene ring and yields the final product, this compound.

Emerging Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. Catalytic and green chemistry approaches offer significant advantages over traditional stoichiometric methods for the synthesis of complex molecules like this compound.

Metal-Catalyzed Synthetic Routes

Transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct and regioselective halogenation of aromatic and heterocyclic compounds. Palladium catalysis, in particular, has been successfully applied to the halogenation of related benzoxazinone structures. semanticscholar.orgresearchgate.netresearchgate.net

This strategy typically involves a directing group on the substrate that coordinates to the metal center, positioning the catalyst to activate a specific C-H bond. For 2,3-dihydro-1,3-benzoxazol-2-one, the endocyclic nitrogen atom can serve as a directing group, guiding the palladium catalyst to activate the adjacent C-H bond. While this would typically favor C7, the inherent electronic preference for substitution at C6 may lead to competitive reactions or require specifically designed ligand systems to control selectivity.

A plausible catalytic cycle for a palladium-catalyzed iodination with NIS would involve:

Coordination of the benzoxazolone to the Pd(II) catalyst.

Regioselective C-H activation to form a palladacycle intermediate.

Oxidative addition of the iodinating agent (e.g., NIS) to the Pd(II) center, forming a Pd(IV) species.

Reductive elimination to form the C-I bond and regenerate the Pd(II) catalyst.

This approach offers high regioselectivity and functional group tolerance under relatively mild conditions. semanticscholar.orgresearchgate.net

| Catalyst | Halogen Source | Additive | Solvent | Temperature (°C) | Time | Reference |

| Pd(OAc)₂ | NIS | PTSA | DCE | 100 (Microwave) | 15 min | semanticscholar.orgresearchgate.net |

| Pd(OAc)₂ | NCS | PTSA | DCE | 120 (Microwave) | 30 min | semanticscholar.orgresearchgate.net |

Data from analogous halogenation of 3-phenyl-2H-benzo[b] nih.govgoogle.comoxazin-2-ones.

Nanocatalyst Applications in Benzoxazolone Formation

Green chemistry principles encourage the use of reusable catalysts and the reduction of waste. Nanocatalysts are at the forefront of this effort due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity, and their ease of separation and recyclability.

While direct nanocatalyzed iodination of the benzoxazolone ring is not yet widely reported, nanocatalysts play a crucial role in the green synthesis of the 2,3-dihydro-1,3-benzoxazol-2-one precursor itself. For instance, magnetic nanoparticles such as Fe₃O₄@SiO₂-SO₃H have been employed as efficient and reusable solid acid catalysts for the synthesis of benzoxazole derivatives from 2-aminophenols.

The advantages of using such nanocatalysts in the initial formation of the heterocyclic core include:

High Efficiency : Reactions often proceed with higher yields and shorter reaction times.

Mild Conditions : Many reactions can be carried out at lower temperatures and without harsh acidic or basic media.

Reusability : Magnetic nanocatalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of activity.

Environmental Benefits : These methods often reduce the use of volatile organic solvents and hazardous reagents.

The development of nanocatalysts capable of performing C-H iodination directly on the benzoxazolone scaffold represents a promising future direction in the green synthesis of this compound.

Ionic Liquid-Mediated Synthesis of this compound

The use of ionic liquids (ILs) as catalysts and reaction media represents a significant advancement in green chemistry and the synthesis of heterocyclic compounds. For the synthesis of benzoxazole derivatives, ILs offer advantages such as mild reaction conditions, high efficiency, and the potential for catalyst recycling. A notable strategy involves the use of a heterocyclic ionic liquid, such as 1-butylpyridinium iodide ([BPy]I), to catalyze C-H functionalization reactions on the benzoxazole core. nih.gov

While direct synthesis of this compound using this specific method is not extensively documented, a plausible pathway can be extrapolated. The synthesis could proceed via the cyclization of a suitable precursor, such as an iodinated 2-aminophenol derivative, with a carbonyl source in the presence of an ionic liquid. The IL can act as both the solvent and catalyst, promoting the reaction through mechanisms like hydrogen bonding or enhanced electrophilicity.

A proposed mechanism, drawing parallels from related syntheses, suggests that the ionic liquid facilitates the necessary bond formations under significantly milder conditions than traditional high-temperature condensations. nih.gov For instance, an IL could be oxidized by an agent like tert-butyl hydroperoxide (TBHP) to form a more reactive species that promotes the cyclization or functionalization of the benzoxazole ring system. nih.gov The ability to recover and reuse the ionic liquid for multiple cycles without significant loss of activity makes this approach economically and environmentally attractive. nih.gov

Table 1: Comparison of Conventional vs. Ionic Liquid-Mediated Synthesis

| Feature | Conventional Synthesis | Ionic Liquid-Mediated Synthesis |

|---|---|---|

| Catalyst | Often requires strong acids or metal catalysts | Ionic liquid (e.g., [BPy]I) |

| Solvent | Volatile organic compounds (VOCs) | Ionic Liquid (low volatility) |

| Temperature | Often high temperatures required | Room temperature to moderate heating |

| Reaction Time | Can be lengthy (several hours) | Often shorter (e.g., 3-4 hours) |

| Catalyst Recycling | Difficult or not feasible | High potential for recycling and reuse |

| Environmental Impact | Higher due to VOCs and harsh conditions | Lower; considered a "greener" alternative |

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side-product formation, and ensuring the economic viability of a synthetic process. Key parameters include the choice of solvent, temperature, and pressure.

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly influence the rate and outcome of a chemical reaction. In the synthesis of benzoxazole derivatives, a variety of solvents have been screened to determine the optimal medium. Studies on related benzoxazole syntheses have shown that chlorinated solvents like 1,2-dichloroethane (DCE) can provide excellent yields. beilstein-journals.org In contrast, solvents such as tetrahydrofuran (THF), toluene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have been found to be less efficient for certain cyclization reactions. beilstein-journals.org

The kinetics of the reaction are directly tied to the solvent's properties, such as polarity and its ability to solvate reactants and transition states. For the cyclization step forming the benzoxazolone ring, a solvent that effectively solubilizes the starting materials while stabilizing the charged intermediates of the transition state would likely accelerate the reaction. Acetonitrile has been identified as a "greener" and effective solvent in related syntheses of heterocyclic compounds, providing a good balance between reactant conversion and selectivity. scielo.brchemrxiv.org

Table 2: Effect of Different Solvents on the Yield of a Model Benzoxazole Synthesis

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | 1,2-Dichloroethane (DCE) | 99 |

| 2 | Chloroform | 91 |

| 3 | Ethanol | 85 |

| 4 | Tetrahydrofuran (THF) | 45 |

| 5 | Toluene | <10 |

| 6 | Dimethylformamide (DMF) | <5 |

| 7 | Dimethyl sulfoxide (DMSO) | <5 |

Data adapted from analogous benzoxazole syntheses for illustrative purposes. beilstein-journals.org

Temperature and Pressure Influence on Product Formation

Temperature is a critical parameter that governs the rate of reaction. According to the principles of chemical kinetics, increasing the temperature generally increases the reaction rate. In the synthesis of this compound, optimizing the temperature is a balance between achieving a practical reaction time and preventing thermal decomposition of reactants, intermediates, or the final product. For many benzoxazole syntheses, temperatures in the range of 60 °C are effective, providing high yields without requiring harsh reflux conditions. beilstein-journals.org

Table 3: Influence of Temperature on Product Yield in a Representative Cyclization Reaction

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 (Room Temp) | 24 | 35 |

| 2 | 40 | 18 | 68 |

| 3 | 60 | 18 | 99 |

| 4 | 80 (Reflux) | 12 | 95 (with minor impurities) |

Hypothetical data based on typical optimization studies for heterocyclic synthesis. beilstein-journals.org

Pressure is generally not a significant variable in the synthesis of such compounds unless gaseous reagents are involved or the reaction is performed under supercritical conditions. For most liquid-phase syntheses of benzoxazolones conducted at or near atmospheric pressure, the influence of pressure on product formation is negligible.

Industrial and Scalable Synthesis Considerations for this compound

Transitioning a synthetic route from the laboratory bench to an industrial scale introduces a new set of challenges and considerations. The primary goals are to ensure safety, cost-effectiveness, and environmental sustainability while maintaining high product quality and throughput.

Key considerations for the scalable synthesis of this compound include:

Starting Material Sourcing : The cost and availability of the key starting materials, such as 2-amino-5-iodophenol or a related precursor, are paramount. An efficient industrial process relies on readily available and inexpensive raw materials.

Process Safety : Large-scale reactions require a thorough safety analysis. The use of potentially hazardous reagents, such as strong acids, oxidants, or volatile organic solvents, must be carefully managed. The thermal stability of the reaction mixture (exotherms) must be understood to prevent runaway reactions.

Choice of Equipment : The reaction vessel and downstream processing equipment must be compatible with the chemical reagents and conditions. For instance, the use of iodine or iodide-containing compounds may require corrosion-resistant reactors.

Purification Method : While laboratory-scale synthesis often relies on column chromatography for purification, this method is generally not economically viable for large-scale production. Developing a robust crystallization or precipitation method for the final product is often essential for industrial-scale purification.

Waste Management : Industrial chemical processes generate waste streams that must be treated and disposed of in an environmentally responsible manner. A scalable process should be designed to minimize waste (high atom economy) and allow for the recycling of solvents and catalysts where possible.

Regulatory Compliance : The entire manufacturing process must comply with regulatory standards, such as Good Manufacturing Practices (GMP), if the compound is intended for pharmaceutical use.

The development of a continuous flow process, as opposed to a traditional batch process, is an increasingly attractive option for scaling up the synthesis of fine chemicals. Flow chemistry can offer improved safety, better control over reaction parameters, and higher throughput.

Advanced Spectroscopic and Structural Characterization of 6 Iodo 2,3 Dihydro 1,3 Benzoxazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one is expected to reveal the distinct signals of the aromatic protons and the amine proton. The aromatic region would display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring.

The proton on C4, being ortho to the electron-donating amide nitrogen, would likely appear as a doublet at the most upfield position among the aromatic protons. The proton on C7, adjacent to the oxygen-bearing carbon, would also be a doublet. The proton at C5, positioned between the iodine atom and a hydrogen, is expected to be a doublet of doublets due to coupling with both H4 and H7. The iodine atom's electron-withdrawing inductive effect and its "heavy atom" effect would influence the chemical shifts of adjacent protons, typically causing a downfield shift. A broad singlet, characteristic of an N-H proton, is anticipated at a significant downfield position, with its chemical shift being sensitive to solvent and concentration.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.10 - 7.20 | d (doublet) | 8.0 - 8.5 |

| H-5 | 7.50 - 7.60 | dd (doublet of doublets) | J = 8.0 - 8.5, J = 1.5 - 2.0 |

| H-7 | 7.35 - 7.45 | d (doublet) | 1.5 - 2.0 |

¹³C NMR Analysis of Carbon Framework

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The most downfield signal would be for the carbonyl carbon (C2) of the cyclic carbamate (B1207046) group, due to the strong deshielding effect of the double-bonded oxygen.

The carbon atom directly bonded to the iodine (C6) is expected to appear at a significantly upfield position compared to the other aromatic carbons, a characteristic effect of heavy halogens. The remaining four aromatic carbons would have chemical shifts determined by the cumulative effects of the iodo, oxygen, and nitrogen substituents. The two quaternary carbons of the fused ring system (C3a and C7a) would also be clearly distinguishable.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | 153.0 - 155.0 |

| C3a | 130.0 - 132.0 |

| C4 | 110.0 - 112.0 |

| C5 | 130.5 - 132.5 |

| C6 (C-I) | 85.0 - 90.0 |

| C7 | 123.0 - 125.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of the key amide and carbonyl moieties.

The IR spectrum is expected to show a prominent, sharp absorption band for the N-H stretching vibration. A very strong and sharp absorption corresponding to the C=O stretching of the cyclic carbamate (lactone) is also a key diagnostic feature. The aromatic ring would be identified by C=C stretching bands of medium intensity and C-H stretching vibrations. The C-N and C-O bonds within the heterocyclic ring would also produce characteristic stretching bands. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| N-H | Stretch | 3150 - 3250 | Weak |

| Aromatic C-H | Stretch | 3050 - 3150 | Strong |

| C=O (Carbamate) | Stretch | 1750 - 1770 | Medium |

| Aromatic C=C | Stretch | 1580 - 1610, 1450 - 1500 | Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-O | Stretch | 1200 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. The empirical formula of the compound is C₇H₄INO₂, yielding a molecular weight of approximately 261.02 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 261. Due to the presence of a single iodine atom (¹²⁷I is monoisotopic), no characteristic M+2 peak for other halogens like chlorine or bromine would be observed. A common fragmentation pathway for iodo-aromatic compounds is the loss of the iodine atom, which would lead to a significant peak at m/z 134. researchgate.netnih.gov Another expected fragmentation is the loss of a carbon monoxide (CO) molecule from the molecular ion, resulting in a fragment at m/z 233. Subsequent fragmentations could involve the cleavage of the heterocyclic ring.

Predicted Mass Spectrometry Fragmentation

| m/z | Ion Formula | Description |

|---|---|---|

| 261 | [C₇H₄INO₂]⁺ | Molecular Ion (M⁺) |

| 233 | [C₆H₄INO]⁺ | Loss of CO from M⁺ |

| 134 | [C₇H₄NO₂]⁺ | Loss of Iodine radical (I•) from M⁺ |

| 127 | [I]⁺ | Iodine cation |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.

While an experimental crystal structure for this specific compound is not publicly available, a successful analysis would be expected to confirm the planar nature of the fused benzoxazolone ring system. Key structural parameters that would be determined include the C=O bond length (typically around 1.21 Å), the C-N and C-O bonds within the five-membered ring (around 1.38 Å and 1.39 Å respectively), and the C-I bond length (around 2.10 Å). researchgate.netresearchgate.netuzh.ch

The crystal packing would likely be dominated by intermolecular hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming chains or dimeric motifs. Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding, where the electropositive region on the iodine atom (σ-hole) could interact with a nucleophilic atom (like the carbonyl oxygen) of an adjacent molecule, further influencing the supramolecular architecture. nih.govresearchgate.netsemanticscholar.org

Future Research Directions and Prospects for 6 Iodo 2,3 Dihydro 1,3 Benzoxazol 2 One

Development of Novel Synthetic Routes with Improved Sustainability

Future synthetic research will likely focus on developing more environmentally benign and efficient methods for producing 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one and its derivatives. Traditional synthetic methods often require harsh conditions or toxic reagents, prompting a shift towards green chemistry.

Promising sustainable methodologies include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. eurekaselect.comresearchgate.netmdpi.combeilstein-journals.org The application of microwave irradiation to the cyclization reactions forming the benzoxazolone ring is a key area for development. mdpi.com

Biocatalysis: The use of enzymes, such as lipases, as catalysts in the synthesis of heterocyclic compounds offers a green alternative, operating under mild conditions with high specificity. kcl.ac.uknih.govresearchgate.net Exploring enzymatic routes for the key bond-forming steps in the synthesis of benzoxazolones could provide highly efficient and enantioselective pathways. nih.govthieme-connect.com

Alternative Solvents: Research into the use of deep eutectic solvents (DES) or solvent-free conditions can minimize the reliance on volatile and hazardous organic solvents, aligning with the principles of sustainable chemistry. mdpi.com

These approaches aim to make the production of this important scaffold more economical and environmentally friendly.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The benzoxazolone scaffold is known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. tandfonline.com However, the full potential of the 6-iodo substituted variant remains largely untapped. The presence of the iodine atom offers unique opportunities for novel therapeutic applications.

Future investigations could explore:

Enzyme Inhibition: The iodine atom can participate in halogen bonding, a strong, directional non-covalent interaction that can be exploited for designing potent and selective enzyme inhibitors. This could be particularly relevant for targets like kinases or proteases implicated in cancer and inflammatory diseases.

Antimicrobial and Antifungal Activity: While benzoxazolones are known antimicrobials, the specific effects of the 6-iodo substitution against multi-drug resistant bacterial and fungal strains warrant detailed investigation. researchgate.netmdpi.com

Radiolabeling and Imaging: The iodine atom could be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I), transforming the molecule into a potential radiotracer for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) or as a targeted radiopharmaceutical.

Targeting Neurological Disorders: Given that some benzoxazolone derivatives exhibit neuroprotective properties, exploring the potential of this compound in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease is a promising avenue.

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity

The this compound core is an excellent starting point for medicinal chemistry campaigns aimed at developing drugs with superior efficacy and safety profiles. The iodine atom serves as a versatile chemical handle for modification.

Key strategies for creating advanced derivatives include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Sonogashira couplings can be used to replace the iodine atom with a wide variety of functional groups (e.g., aryl, alkyl, alkynyl groups). researchgate.netnih.govrsc.orgrsc.orgnih.gov This allows for the systematic exploration of the chemical space around the benzoxazolone core to optimize interactions with biological targets.

N-Functionalization: The nitrogen atom at the 3-position of the benzoxazolone ring is another key site for modification. Introducing different substituents here can significantly alter the compound's physicochemical properties, such as solubility and cell permeability, thereby improving its pharmacokinetic profile. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and biological testing of new derivatives will be crucial to build comprehensive SAR models. nih.gov These studies will elucidate how minor structural changes impact biological activity and selectivity, guiding the rational design of more potent compounds. nih.govnih.gov

The goal of these efforts is to generate new chemical entities with optimized potency against specific biological targets while minimizing off-target effects.

Integration of this compound into Complex Material Systems

Beyond pharmacology, the rigid, planar structure and unique electronic properties of heterocyclic compounds like benzoxazolones make them attractive building blocks for advanced materials. eurekaselect.comlongdom.org

Future research could focus on:

Organic Semiconductors: The π-conjugated system of the benzoxazolone ring suggests potential applications in organic electronics. slideshare.netresearchgate.netopenaccessgovernment.org By incorporating this scaffold into larger polymeric or molecular structures, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), field-effect transistors, or organic solar cells. google.com

Functional Polymers: The iodine atom can act as a site for polymerization or for grafting the molecule onto polymer backbones. This could be used to create polymers with specific recognition properties, catalytic activity, or enhanced thermal stability.

Liquid Crystals: The rigid nature of the benzoxazolone core is a feature often found in liquid crystalline molecules. Derivatives with appropriate side chains could be designed to exhibit liquid crystalline phases, with potential applications in displays and sensors.

Predictive Modeling and Artificial Intelligence in Benzoxazolone Research

The integration of computational tools is set to revolutionize the study of this compound and its derivatives. Artificial intelligence (AI) and machine learning (ML) can dramatically accelerate the research and development cycle. astrazeneca.comastrazeneca.comnih.govmdpi.comijettjournal.org

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of benzoxazolone derivatives with their biological activities. nih.govresearchgate.netchemijournal.comresearchgate.netnih.gov These models can predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize and test.

Molecular Docking and Dynamics: These simulation techniques can predict how benzoxazolone derivatives bind to specific protein targets at an atomic level. This provides insights into the mechanism of action and can guide the design of molecules with improved binding affinity and selectivity. nih.govresearchgate.net

Pharmacokinetic (ADME) Modeling: Predictive models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. nih.govpharmajen.com This allows researchers to identify and filter out compounds with poor pharmacokinetic profiles early in the drug discovery process, saving time and resources. harvard.edunih.gov

By combining these in silico methods with experimental work, the discovery and optimization of novel benzoxazolone-based therapeutics and materials can be made significantly more efficient and targeted.

常见问题

Q. What are the recommended methods for synthesizing 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one, and how can reaction conditions be optimized?

- Methodology :

- Halogenation : Start with the parent compound 2,3-dihydro-1,3-benzoxazol-2-one and introduce iodine via electrophilic substitution. Use iodinating agents like in the presence of a Lewis acid catalyst (e.g., ) under reflux in a polar aprotic solvent (e.g., dichloromethane) .

- Optimization : Vary temperature (40–80°C), stoichiometry (1:1 to 1:1.2 substrate:NIS), and reaction time (4–12 hours). Monitor progress via TLC or HPLC. Purify using column chromatography with silica gel and a hexane/ethyl acetate gradient.

- Validation : Confirm iodination position via (loss of aromatic proton signal at the 6-position) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Use , , and (if accessible) to confirm structure. Note deshielding effects on adjacent protons due to iodine’s electronegativity .

- X-ray Crystallography : Resolve crystal structure to unambiguously confirm regiochemistry. For example, SHELX software can refine heavy-atom positions (e.g., iodine) with high precision .

- Mass Spectrometry : Employ HRMS (ESI or EI) to verify molecular weight (, expected ) .

Advanced Research Questions

Q. How can SHELX software improve the crystallographic refinement of this compound?

- Methodology :

- Data Collection : Use Mo-Kα radiation () for single-crystal X-ray diffraction. Collect data at 296 K with a Bruker D8 Venture diffractometer .

- Refinement : Input data into SHELXL for least-squares refinement. Address iodine’s high electron density by adjusting absorption corrections (SADABS) and refining anisotropic displacement parameters. Target -factor < 0.05 and -factor < 0.10 .

- Challenges : Manage data-to-parameter ratios (>15:1) to avoid overfitting. Validate using Fo-Fc maps to ensure no residual electron density near iodine .

Q. How do structural modifications at the 6-position of the benzoxazolone scaffold influence bioactivity?

- Comparative Analysis :

- Analog Synthesis : Prepare derivatives (e.g., 6-chloro, 6-bromo) using analogous halogenation methods. Compare with 6-iodo via in vitro assays (e.g., enzyme inhibition) .

- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (iodine > bromine > chlorine) with bioactivity. For example, 6-chloro derivatives (e.g., Chlorzoxazone) exhibit muscle relaxant properties via calcium/potassium channel modulation .

- Validation : Use molecular docking to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. How should researchers address contradictions in reported yields or byproduct formation during iodination?

- Troubleshooting :

- Variable Control : Systematically test iodination agents (NIS vs. ), solvents (dichloromethane vs. DMF), and temperatures.

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., di-iodinated byproducts). Optimize quenching steps (e.g., NaSO washes) to minimize side reactions .

- Case Study : Compare yields from small-scale (1 mmol, 65% yield) vs. large-scale (10 mmol, 50% yield) syntheses to assess scalability limitations .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Approach :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states for Suzuki-Miyaura coupling. Iodine’s leaving-group ability can be compared to bromine using Fukui indices .

- Experimental Validation : Perform cross-coupling with Pd(PPh) and arylboronic acids. Monitor reaction progress via (if fluorinated partners are used) .

- Data Correlation : Compare computed activation energies with experimental yields to refine predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。